molecular formula C19H18ClNO6S2 B2488923 ethyl 3-(N-(5-chloro-2,4-dimethoxyphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate CAS No. 932464-60-3

ethyl 3-(N-(5-chloro-2,4-dimethoxyphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate

Cat. No.: B2488923
CAS No.: 932464-60-3
M. Wt: 455.92
InChI Key: ARVIMZMZUSSMDN-UHFFFAOYSA-N
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Description

Ethyl 3-(N-(5-chloro-2,4-dimethoxyphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate (CAS: 88626-25-9) is a sulfonamide-substituted benzo[b]thiophene derivative with the molecular formula C₁₉H₁₈ClNO₆S₂ . This compound features a benzo[b]thiophene core esterified at the 2-position and functionalized at the 3-position with a sulfamoyl group linked to a 5-chloro-2,4-dimethoxyphenyl moiety.

Properties

IUPAC Name

ethyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO6S2/c1-4-27-19(22)17-18(11-7-5-6-8-16(11)28-17)29(23,24)21-13-9-12(20)14(25-2)10-15(13)26-3/h5-10,21H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVIMZMZUSSMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=C(C=C3OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(N-(5-chloro-2,4-dimethoxyphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(methylthio)benzene, under basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzo[b]thiophene derivative with a chlorinated and dimethoxylated phenylsulfonamide in the presence of a base, such as sodium hydride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(N-(5-chloro-2,4-dimethoxyphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfamoyl group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, mild heating.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Thiophene derivatives, including ethyl 3-(N-(5-chloro-2,4-dimethoxyphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate, have shown promising anticancer properties. Research indicates that compounds with thiophene structures can inhibit the growth of various human cancer cell lines, such as cervical, gastric, colorectal, and breast cancers. A study demonstrated that these compounds exhibit cytotoxic activities against human carcinoma cells, suggesting their potential as effective chemotherapeutic agents .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Thiophene-based compounds are known to possess antibacterial and antifungal activities. In vitro studies have shown that derivatives can inhibit the growth of pathogenic bacteria and fungi, making them candidates for developing new antimicrobial agents .

1.3 Antioxidant Activity

Research has highlighted the antioxidant properties of thiophene derivatives. This compound may help in scavenging free radicals and protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Material Science Applications

2.1 Dyes and Pigments

Thiophene derivatives are being explored for their use in dyes and pigments due to their ability to absorb light effectively. The unique electronic properties of thiophenes allow them to be incorporated into various materials for color applications in textiles and plastics .

2.2 Conductive Polymers

The compound's structure suggests potential applications in the development of conductive polymers. Thiophenes are known for their electrical conductivity, which can be harnessed in organic electronics and photovoltaic devices .

Case Studies and Research Findings

Study Focus Findings
Mehdhar et al., 2023Cytotoxicity of Thiophene DerivativesDemonstrated significant inhibition of tumor cell lines; potential for anticancer drug development .
Madhavi & Ramanamma, 2016Antioxidant and Antibacterial ActivitiesSynthesized various thiophene derivatives showing promising antibacterial effects; effective against multiple pathogens .
Abdel-Latif et al., 2023Antimicrobial PropertiesReported on enhanced activity of thiophene-based compounds against resistant bacterial strains .

Mechanism of Action

The mechanism of action of ethyl 3-(N-(5-chloro-2,4-dimethoxyphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s sulfamoyl group can form hydrogen bonds with target proteins, potentially inhibiting their activity. Additionally, the chlorinated and dimethoxylated phenyl ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Benzo[b]thiophene-Based Derivatives

Ethyl 5-Hydroxy-4,7-dioxo-3-phenyl-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1b)
  • Structural Differences : Lacks the sulfamoyl group and instead incorporates a 5-hydroxy-4,7-dioxo moiety.
  • Physical Properties : Melting point (mp) 174–178 °C; IR peaks at 1774 cm⁻¹ (C=O ester) and 1721 cm⁻¹ (C=O ketone) .
  • Synthetic Utility : Prepared via acetylation of precursor compounds, highlighting its role as an intermediate in multi-step syntheses .
Ethyl 4,5,7-triacetoxy-3-methylbenzo[b]thiophene-2-carboxylate
  • Structural Differences : Contains acetyl-protected hydroxyl groups at positions 4, 5, and 7, with a methyl substituent at position 3.
  • Physical Properties : mp 153–156 °C; IR peaks at 1777 cm⁻¹ (ester C=O) and 1715 cm⁻¹ (acetyl C=O) .
  • Reactivity : Demonstrates the feasibility of introducing diverse substituents on the benzo[b]thiophene core for tuning solubility or stability .
Ethyl 5-(7-Methoxy-6-(3-(4-phenylpiperazin-1-yl)propoxy)quinazolin-4-ylamino)benzo[b]thiophene-2-carboxylate (10)
  • Structural Differences: Features a quinazolinylamino substituent at position 5, linked to a phenylpiperazine group.
  • Biological Relevance : Exhibits anti-tumor activity (59% yield in synthesis), with a melting point of 204–206 °C and distinct NMR/IR profiles .
  • Key Data : ¹H-NMR signals at δ 8.67 (s, quinazoline proton) and IR absorption at 1697 cm⁻¹ (ester C=O) .

Thiophene and Sulfonamide Derivatives

Methyl 3-(N-(4-(Isopentylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate (10h)
  • Structural Differences: Replaces benzo[b]thiophene with a thiophene ring and incorporates an isopentylamino group.
  • Functional Role : Acts as a PPARβ/δ antagonist, highlighting the importance of sulfamoyl groups in receptor modulation .
  • Synthetic Accessibility : Prepared via methods described by Toth et al., emphasizing its utility in pharmacological studies .
5-(1-Diazo-2-ethoxy-2-oxoethyl)dibenzo[b,d]thiophenium Triflate (2)
  • Structural Differences : Dibenzo[b,d]thiophenium core with a diazoethyl ester group.
  • Thermal Stability : Decomposes at 140 °C (400 J/g energy release), superior to analogue 4 (120 °C, >600 J/g), making it safer for large-scale synthesis .
  • Handling Advantages : Stable at room temperature for weeks, unlike thermally sensitive analogues .

Key Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Key Functional Data Reference
Ethyl 3-(N-(5-chloro-2,4-dimethoxyphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate Benzo[b]thiophene Sulfamoyl, 5-chloro-2,4-dimethoxyphenyl Not reported Molecular formula: C₁₉H₁₈ClNO₆S₂
Ethyl 5-hydroxy-4,7-dioxo-3-phenylbenzo[b]thiophene-2-carboxylate Benzo[b]thiophene 5-hydroxy-4,7-dioxo, phenyl 174–178 IR: 1774, 1721 cm⁻¹
Methyl 3-(N-(4-(isopentylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate Thiophene Sulfamoyl, isopentylamino Not reported PPARβ/δ antagonist activity
5-(1-Diazo-2-ethoxy-2-oxoethyl)dibenzo[b,d]thiophenium triflate Dibenzo[b,d]thiophenium Diazoethyl ester Not reported Decomposition at 140 °C (400 J/g)

Discussion of Structural and Functional Insights

  • Role of Sulfamoyl Groups : The sulfamoyl moiety in the target compound and its analogues (e.g., compound 10h) is critical for interactions with biological targets, such as PPAR receptors or enzymes, via hydrogen bonding or electrostatic interactions .
  • Thermal and Chemical Stability : Derivatives like compound 2 (dibenzo[b,d]thiophenium triflate) demonstrate that structural modifications can significantly alter decomposition profiles, which is vital for industrial applications .

Biological Activity

Ethyl 3-(N-(5-chloro-2,4-dimethoxyphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a benzo[b]thiophene core, which is known for its diverse biological activities. The presence of a sulfamoyl group and a chloro-substituted dimethoxyphenyl moiety suggests potential interactions with biological targets.

Recent studies indicate that compounds similar to this compound may exert their effects through various pathways:

  • Inhibition of Cancer Cell Proliferation : Compounds in the benzo[b]thiophene class have demonstrated anti-proliferative effects on cancer cell lines by interfering with key signaling pathways such as the RhoA/ROCK pathway. For instance, derivatives have shown significant inhibition of MDA-MB-231 breast cancer cells by promoting apoptosis and inhibiting cell migration and invasion .
  • Aryl Hydrocarbon Receptor (AhR) Activity : Some benzo[b]thiophenes have been identified as AhR agonists, which can modulate gene expression related to xenobiotic metabolism and cellular stress responses . This activity may contribute to both therapeutic effects and potential toxicity.
  • Anti-inflammatory Properties : Similar compounds have been reported to exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of related compounds.

Activity Compound Effect Reference
Anti-cancerBenzo[b]thiophene derivativesInhibition of proliferation in MDA-MB-231
AhR-mediated activityPolycyclic aromatic sulfur heterocyclesInduction of CYP1A1 expression
Anti-inflammatoryPyrazole derivativesReduction in inflammatory markers
CytotoxicityVarious benzo[b]thiophene analogsInduction of apoptosis in cancer cells

Case Studies

  • Case Study on Anticancer Activity : A study evaluated a series of benzo[b]thiophene derivatives for their anticancer properties. Compound b19 exhibited significant inhibition of cell proliferation and induced apoptosis in breast cancer cell lines through the RhoA/ROCK pathway .
  • Environmental Impact Assessment : Research conducted on polycyclic aromatic sulfur heterocycles revealed that certain derivatives activate the AhR pathway, suggesting implications for both therapeutic applications and environmental toxicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 3-(N-(5-chloro-2,4-dimethoxyphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate, and how are intermediates purified?

  • Methodology : The Gewald reaction is a foundational method for synthesizing thiophene cores. Ethyl cyanoacetate reacts with sulfur and ketones (e.g., acetoacetanilide) under basic conditions to form 2-aminothiophene intermediates . Subsequent functionalization involves sulfamoylation using sulfonyl chlorides and coupling with 5-chloro-2,4-dimethoxyaniline. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS confirms structural integrity .

Q. How is the compound screened for preliminary biological activity in academic settings?

  • Methodology : Cytotoxicity assays (e.g., sulforhodamine B (SRB) assay) are used to evaluate antiproliferative effects in cancer cell lines . Enzyme inhibition studies (e.g., kinase or protease assays) employ fluorescence-based or colorimetric substrates. For receptor modulation, radioligand binding assays (e.g., 3H^3H-acetylcholine for nicotinic receptors) quantify competitive inhibition or allosteric effects . Dose-response curves (IC50_{50}/EC50_{50}) and statistical validation (triplicate runs, ANOVA) ensure reliability .

Q. What role do the sulfamoyl and methoxy groups play in the compound’s bioactivity?

  • Methodology : The sulfamoyl group enhances hydrogen-bonding interactions with enzyme active sites (e.g., carbonic anhydrase), while the 5-chloro-2,4-dimethoxy substituents improve lipophilicity and membrane permeability. Comparative studies with des-methyl or des-sulfamoyl analogs reveal reduced activity, confirming their importance. Computational docking (AutoDock Vina) and molecular dynamics simulations validate these interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity during sulfamoylation?

  • Methodology : Systematic variation of catalysts (e.g., DMAP vs. pyridine), solvents (DMF vs. THF), and temperatures (0°C to reflux) identifies optimal conditions. Reaction monitoring via TLC or in situ IR spectroscopy tracks intermediate formation. For regioselectivity, steric/electronic effects are analyzed using DFT calculations (Gaussian 09) to predict sulfonamide attachment sites .

Q. What strategies resolve contradictions in biological data across different cell lines or assays?

  • Methodology : Contradictory cytotoxicity data may arise from cell-specific metabolism or off-target effects. Cross-validation using orthogonal assays (e.g., ATP-based viability vs. SRB protein content) clarifies mechanisms . Transcriptomic profiling (RNA-seq) identifies differentially expressed genes in resistant vs. sensitive lines. Pharmacokinetic studies (plasma protein binding, metabolic stability in microsomes) assess bioavailability discrepancies .

Q. How are structure-activity relationship (SAR) studies designed to explore substitutions on the benzo[b]thiophene core?

  • Methodology : A library of analogs is synthesized with systematic substitutions (e.g., halogens, alkyl chains, heterocycles) at the 3-position. High-throughput screening identifies "hotspots" for activity. QSAR models (CoMFA, Random Forest) correlate electronic (Hammett σ), steric (molar refractivity), and topological (BCUT) descriptors with bioactivity .

Q. What advanced techniques elucidate the compound’s mechanism of action at the molecular level?

  • Methodology : X-ray crystallography of the compound bound to its target (e.g., kinase or receptor) reveals binding modes. Site-directed mutagenesis (e.g., alanine scanning) identifies critical residues for interaction. For allosteric modulators, cryo-EM or hydrogen-deuterium exchange mass spectrometry (HDX-MS) maps conformational changes .

Q. How are toxicological profiles assessed during preclinical development?

  • Methodology : Acute toxicity is evaluated in rodent models (LD50_{50}) with histopathological analysis. Genotoxicity assays (Ames test, comet assay) screen for DNA damage. Ecotoxicity studies (Daphnia magna LC50_{50}, algae growth inhibition) ensure environmental safety. Data are benchmarked against OECD guidelines .

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